Synthesis of 6-Bromo-5-Chloro-2-Methylpyridin-3-Amine: A Technical Guide
Synthesis of 6-Bromo-5-Chloro-2-Methylpyridin-3-Amine: A Technical Guide
Executive Summary
6-Bromo-5-chloro-2-methylpyridin-3-amine (CAS: 2115000-36-5) is a highly functionalized pyridine scaffold used primarily in the development of kinase inhibitors (e.g., Wip1 inhibitors) and complex heterocyclic pharmacophores like imidazo[1,2-a]pyridines. Its structural value lies in its dense functionalization: a primary amine for coupling, a methyl group for steric/conformational control, and two distinct halogens (chlorine and bromine) allowing for orthogonal cross-coupling strategies (e.g., selective Suzuki or Buchwald-Hartwig couplings).
This guide details the most robust synthetic route, prioritizing regiochemical fidelity and scalability. The pathway utilizes a nucleophilic aromatic substitution (
Part 1: Retrosynthetic Analysis & Strategy
The synthesis is designed to address the challenge of placing three distinct substituents (methyl, amino, chloro, bromo) around the pyridine ring with precise regiocontrol.
Strategic Disconnections[1]
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C6-Br Bond Formation: The final step installs the bromine atom. The C3-amino group is a strong ortho/para director. With C2 blocked by a methyl group and C4 sterically crowded, the C6 position (para to the amine) is the most favorable site for electrophilic bromination using N-bromosuccinimide (NBS).
-
C3-Amine Formation: The amine is derived from a nitro group reduction, preventing side reactions during earlier alkylation steps.
-
C2-Methyl Installation: Direct methylation of pyridine rings is difficult. A robust surrogate is the displacement of a C2-chloride with a malonate enolate, followed by decarboxylation. This requires an activated substrate: 2,5-dichloro-3-nitropyridine .[1]
Reaction Scheme Visualization
Figure 1: Synthetic pathway from 2,5-dichloro-3-nitropyridine to the target scaffold.
Part 2: Detailed Experimental Protocols
Stage 1: Synthesis of 5-Chloro-2-methyl-3-nitropyridine
Rationale: This step exploits the high reactivity of the C2-chloride (activated by the adjacent ring nitrogen and the C3-nitro group) toward nucleophiles. The malonate method avoids the use of pyrophoric methyl-lithium reagents and provides high yields.
Reagents:
-
2,5-Dichloro-3-nitropyridine (1.0 eq)
-
Diethyl malonate (2.0 eq)
-
Sodium Hydride (60% dispersion in oil, 2.2 eq)
-
THF (anhydrous)
-
6N Hydrochloric Acid
Protocol:
-
Enolate Formation: In a flame-dried flask under nitrogen, suspend NaH (2.2 eq) in anhydrous THF (10 vol). Cool to 0°C. Add diethyl malonate (2.0 eq) dropwise over 30 minutes. Stir at room temperature (rt) for 30 minutes until gas evolution ceases.
-
Substitution: Cool the enolate solution to 0°C. Add a solution of 2,5-dichloro-3-nitropyridine (1.0 eq) in THF dropwise. The reaction is exothermic; maintain internal temperature <10°C.
-
Reaction: Warm to rt and stir for 2–4 hours. Monitor by TLC/LCMS for consumption of starting material.
-
Decarboxylation: Concentrate the mixture under reduced pressure to remove THF. Add 6N HCl (15 vol) to the residue. Heat to reflux (approx. 100°C) for 12–16 hours. Note: This step hydrolyzes the esters and decarboxylates the resulting diacid to the methyl group.
-
Workup: Cool to rt. Neutralize carefully with saturated
or NaOH to pH 8–9. Extract with Ethyl Acetate (3x).[2] Wash combined organics with brine, dry over , and concentrate.[1][3] -
Purification: Flash column chromatography (Hexane/EtOAc) yields 5-chloro-2-methyl-3-nitropyridine as a yellow solid/oil.
Stage 2: Reduction to 5-Chloro-2-methylpyridin-3-amine
Rationale: A selective reduction is required to convert the nitro group to an amine without dechlorinating the C5 position. Iron/Ammonium Chloride is preferred over catalytic hydrogenation (Pd/C) to prevent hydrodehalogenation.
Reagents:
-
5-Chloro-2-methyl-3-nitropyridine (1.0 eq)
-
Iron Powder (reduced, 5.0 eq)
-
Ammonium Chloride (5.0 eq)[2]
-
Ethanol/Water (4:1 v/v)
Protocol:
-
Setup: Dissolve the nitro compound in Ethanol/Water (4:1, 10 vol). Add Ammonium Chloride (5.0 eq) and Iron powder (5.0 eq).
-
Reaction: Heat the suspension to 70–80°C with vigorous stirring for 2–4 hours. The reaction color typically changes from yellow to dark brown/rust.
-
Filtration: Monitor conversion by LCMS. Upon completion, cool to rt and filter through a Celite pad to remove iron residues. Wash the pad with Ethanol.
-
Workup: Concentrate the filtrate to remove ethanol. Dilute the aqueous residue with water and extract with Ethyl Acetate (3x).
-
Isolation: Dry organics over
and concentrate. The product, 5-chloro-2-methylpyridin-3-amine , is typically obtained as an off-white to brown solid and is often pure enough for the next step.
Stage 3: Regioselective Bromination
Rationale: The C3-amino group strongly activates the ring. The C5-chloro group slightly deactivates the position ortho to itself, but the C6 position is para to the strong amino donor. This electronic push directs bromination almost exclusively to C6.
Reagents:
-
5-Chloro-2-methylpyridin-3-amine (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Acetonitrile (
) or DMF
Protocol:
-
Dissolution: Dissolve 5-chloro-2-methylpyridin-3-amine (1.0 eq) in Acetonitrile (10 vol). Cool the solution to 0°C in an ice bath.
-
Bromination: Add NBS (1.05 eq) portion-wise over 15 minutes. Critical: Protect from light to minimize radical side reactions.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to rt over 1 hour.
-
Quench: Dilute with water and add a small amount of saturated Sodium Thiosulfate solution to quench excess bromine species.
-
Extraction: Extract with Ethyl Acetate. Wash with brine, dry over
, and concentrate.[1][3] -
Purification: Recrystallize from Ethanol/Heptane or purify via silica gel chromatography (0–30% EtOAc in Hexanes) to afford 6-bromo-5-chloro-2-methylpyridin-3-amine .
Part 3: Analytical Data & Process Parameters[5]
Expected Analytical Signature
| Parameter | Expected Value/Observation |
| Appearance | Off-white to pale yellow solid |
| Molecular Weight | 221.48 g/mol |
| Mass Spec (ESI+) | m/z 221/223 (Br/Cl isotope pattern: approx 100:130:30 intensity ratio for M, M+2, M+4) |
| 1H NMR (DMSO-d6) | δ ~2.3-2.5 (s, 3H, Me), ~5.5-6.0 (br s, 2H, NH2), ~7.4 (s, 1H, C4-H) |
| Regiochemistry Check | The NMR should show a singlet in the aromatic region (C4-H).[4][1][3][5][6][7][8][9][10] If C4-bromination occurred, C6-H would appear. NOE analysis between Me-group and NH2 confirms position 2 and 3. |
Process Safety & Optimization
-
Exotherm Control: The reaction of NaH with malonate and the subsequent addition of the nitropyridine (Stage 1) generates significant heat and hydrogen gas. Ensure adequate venting and cooling.
-
Dehalogenation Risk: In Stage 2, avoid using
unless the catalyst is poisoned (e.g., sulfided), as this will strip the C5-chlorine. -
Isomer Management: In Stage 3, if C4-bromination is observed (minor byproduct), lower the reaction temperature to -10°C and ensure slow addition of NBS.
References
-
Synthesis of 5-Chloro-2-methylpyridin-3-amine Precursor
-
Patent: "Novel compounds as wip1 inhibitors."[1] WO2012149102A1. (Describes the NaH/Malonate route to 5-chloro-2-methyl-3-nitropyridine and SnCl2 reduction).
-
-
Bromination Protocol & Regioselectivity
-
General Reactivity of 2-Methyl-3-aminopyridines
-
Chemical Property Verification
- Database: PubChem Compound Summary for 5-Bromo-2-chloro-3-methylpyridine (Isomer comparison).
Sources
- 1. WO2012149102A1 - Novel compounds as wip1 inhibitors - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 9. Chlorination and Bromination Reagents with High Regioselectivity and Reactivity | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia - Arabian Journal of Chemistry [arabjchem.org]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. smolecule.com [smolecule.com]
- 13. mdpi.com [mdpi.com]
